2,2-Difluorobutyl trifluoromethanesulfonate
Description
Trifluoromethanesulfonate (triflate) esters are highly reactive compounds widely used in organic synthesis as alkylating or arylating agents due to the excellent leaving-group ability of the triflate anion. This article compares key triflate derivatives, focusing on their molecular features, reactivity, and industrial relevance.
Properties
IUPAC Name |
2,2-difluorobutyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHOUQBZOKDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784193-13-1 | |
| Record name | 2,2-difluorobutyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobutanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid by-products. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and elimination.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.
Major Products
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield substituted amines, while reactions with alcohols can produce ethers.
Scientific Research Applications
2,2-Difluorobutyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Mechanism of Action
The mechanism by which 2,2-Difluorobutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom adjacent to it highly electrophilic. This facilitates nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The substituent attached to the triflate group significantly influences physical and chemical properties. Below is a comparative analysis of selected triflate esters:
Hypothesized 2,2-Difluorobutyl Triflate : A linear butyl chain with two fluorine atoms at the β-position. Expected molecular formula: C₅H₈F₂O₃S (MW: 210.18). The fluorine atoms may induce electronic effects while the butyl chain provides moderate steric bulk.
Methyl and Ethyl Triflates
- Reactivity : Methyl triflate is a potent methylating agent due to its small size and high electrophilicity. Ethyl triflate is less reactive but still effective for ethylations .
- Applications : Used in pharmaceuticals, agrochemicals, and polymer synthesis. Methyl triflate’s hazard profile (H314: severe skin/eye damage) limits handling .
2,2,2-Trifluoroethyl Triflate
- Reactivity : The CF₃ group stabilizes the triflate anion, reducing electrophilicity compared to methyl/ethyl analogs. Suitable for reactions requiring milder conditions .
- Applications : Fluorinated intermediates in drug discovery and materials science.
Neopentyl Triflate
- Reactivity : Steric hindrance from the branched neopentyl group slows nucleophilic substitution, favoring selective reactions .
- Applications : Useful in stereoselective syntheses and stabilizing carbocation intermediates.
BINOL Bis(triflates)
- Reactivity: Chiral triflates derived from 1,1'-bi-2-naphthol (BINOL) enable asymmetric catalysis, such as enantioselective alkylations .
- Applications : Key in synthesizing chiral pharmaceuticals and ligands.
Hypothesized 2,2-Difluorobutyl Triflate: Expected reactivity between ethyl and neopentyl triflates. The β-fluorines may enhance leaving-group stability, while the butyl chain balances reactivity and steric effects. Potential uses include fluorinated polymer precursors or bioactive molecule synthesis.
Biological Activity
2,2-Difluorobutyl trifluoromethanesulfonate (DFB-Tf) is a fluorinated organic compound with the molecular formula C₄H₅F₅O₃S and a molecular weight of 238.14 g/mol. Its unique structure, characterized by two fluorine atoms on the butyl group and a trifluoromethanesulfonate functional group, contributes to its high reactivity and potential applications in medicinal chemistry.
DFB-Tf is typically a colorless to light yellow liquid known for its strong electron-withdrawing properties due to the presence of fluorine atoms. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biologically active molecules. The synthesis of DFB-Tf can be achieved through various methods, including nucleophilic substitution reactions where the trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Synthesis Methods
- Nucleophilic Substitution : DFB-Tf can undergo nucleophilic substitution reactions with various nucleophiles.
- Reactivity with Alcohols : When reacted with alcohols, DFB-Tf forms ethers, showcasing its utility in synthesizing complex organic molecules.
Biological Activity
Research indicates that DFB-Tf has significant biological activity, particularly in the context of drug development. It has been explored for its role in synthesizing inhibitors targeting specific proteins involved in cancer pathways. Notably, it has been linked to the development of kinesin spindle protein inhibitors, which are relevant for treating taxane-refractory cancers.
Applications in Medicinal Chemistry
- Kinesin Spindle Protein Inhibitors : DFB-Tf is used to create compounds that inhibit kinesin spindle proteins, which play critical roles in cell division and cancer progression.
- Efflux Pump Inhibitors : Studies have shown that derivatives of DFB-Tf can be used to synthesize inhibitors for MexAB-OprM specific efflux pumps in Pseudomonas aeruginosa, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.
Case Studies and Research Findings
Several studies have highlighted the potential applications of DFB-Tf in biological systems:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds synthesized using DFB-Tf exhibited significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent.
- Antibiotic Resistance : Research into the use of DFB-Tf derivatives as efflux pump inhibitors showed promising results in restoring antibiotic sensitivity in resistant bacterial strains.
Comparative Analysis with Similar Compounds
The following table compares DFB-Tf with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1,1-Trifluoroethyl triflate | C₂H₃F₃O₃S | Contains only one fluorinated carbon |
| 2,2-Difluoroethyl trifluoromethanesulfonate | C₃H₃F₅O₃S | Two fluorine atoms on ethyl group |
| 3,3-Difluoro-1-propanol triflate | C₃H₅F₂O₃S | Propanol backbone with different reactivity |
| 1-Fluoro-3-methylbutyl triflate | C₅H₉F₃O₃S | Methyl substituent affecting its properties |
The uniqueness of DFB-Tf lies in its specific substitution pattern and multiple fluorine atoms that enhance both its reactivity and biological potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
